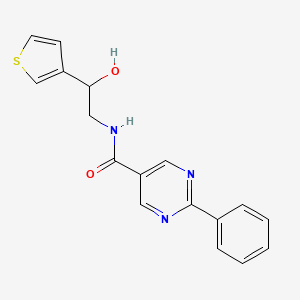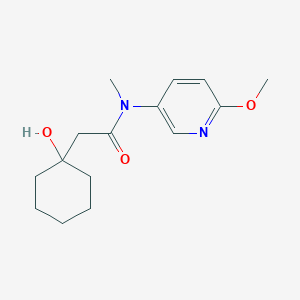![molecular formula C15H14Cl2N2O2 B6640293 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)
1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea, also known as DCPMU, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying the mechanisms of certain biological processes. In
作用機序
1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea acts as an antagonist of the TRPV1 receptor, which is involved in pain sensation and thermoregulation. 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea also inhibits the activity of FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting these enzymes and receptors, 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea can modulate various physiological processes.
Biochemical and Physiological Effects:
1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea has been shown to have various biochemical and physiological effects, including reducing pain perception, modulating body temperature, and altering endocannabinoid levels. 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea in lab experiments is its specificity for the TRPV1 receptor and FAAH enzyme, which allows for targeted modulation of these processes. However, 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea may have off-target effects, which can complicate data interpretation. Additionally, 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea may have limited solubility in certain solvents, which can affect its bioavailability.
将来の方向性
There are several future directions for research on 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea. One area of interest is the development of more potent and selective TRPV1 antagonists and FAAH inhibitors. Additionally, 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea may have potential for the treatment of various pain and inflammatory conditions, which warrants further investigation. Finally, the use of 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea as a tool for studying various biological processes may lead to new insights into the mechanisms of disease and potential therapeutic targets.
合成法
1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea can be synthesized through a multi-step process involving the reaction of 2,6-dichlorophenyl isocyanate with 2-hydroxyethylamine, followed by the addition of phenyl isocyanate. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea has been used in various scientific research applications, including as a tool for studying the role of certain enzymes and receptors in biological processes. For example, 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea has been used to investigate the role of the transient receptor potential vanilloid 1 (TRPV1) receptor in pain sensation. 1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea has also been used to study the role of the enzyme fatty acid amide hydrolase (FAAH) in the metabolism of endocannabinoids.
特性
IUPAC Name |
1-[2-(2,6-dichlorophenyl)-2-hydroxyethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-11-7-4-8-12(17)14(11)13(20)9-18-15(21)19-10-5-2-1-3-6-10/h1-8,13,20H,9H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCDNLRMEAAXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(C2=C(C=CC=C2Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)

![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)

![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)
![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)


![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)


![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)
![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)